molecular formula C11H12N2O2 B14256468 2-(Dimethoxymethyl)quinoxaline CAS No. 434318-22-6

2-(Dimethoxymethyl)quinoxaline

Cat. No.: B14256468
CAS No.: 434318-22-6
M. Wt: 204.22 g/mol
InChI Key: AZPYYYMRJDNUMX-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of two methoxy groups attached to a methyl group on the quinoxaline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with methylglyoxal dimethyl acetal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxymethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Dimethoxymethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)quinoxaline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Uniqueness: 2-(Dimethoxymethyl)quinoxaline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in chemical synthesis and increases its potential for biological activity compared to its simpler analogs .

Properties

CAS No.

434318-22-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(dimethoxymethyl)quinoxaline

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)10-7-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3

InChI Key

AZPYYYMRJDNUMX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC2=CC=CC=C2N=C1)OC

Origin of Product

United States

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